4-chloro-N-(5-chloropyridin-2-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N-(5-chloropyridin-2-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chloro and morpholine groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution reactions.
Chlorination: The chlorination of the pyridine and triazine rings can be carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Morpholine substitution: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chloro groups, potentially leading to dechlorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and pyridine sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, potassium carbonate, various amines.
Major Products
Oxidation products: N-oxides of the morpholine ring.
Reduction products: Dechlorinated derivatives.
Substitution products: Various substituted triazine and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological activity: The compound may exhibit antimicrobial, antifungal, or herbicidal properties due to its structural features.
Medicine
Pharmaceuticals: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Agriculture: Possible application as a pesticide or herbicide.
Materials science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloropyridin-2-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a pesticide, it might inhibit essential enzymes in pests. In pharmaceuticals, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core.
Simazine: Another herbicide with structural similarities.
Cyclotriazines: A class of compounds with a triazine ring and various substituents.
Uniqueness
4-chloro-N-(5-chloropyridin-2-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and morpholine groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N6O/c13-8-1-2-9(15-7-8)16-11-17-10(14)18-12(19-11)20-3-5-21-6-4-20/h1-2,7H,3-6H2,(H,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAILCIOXXILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=NC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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